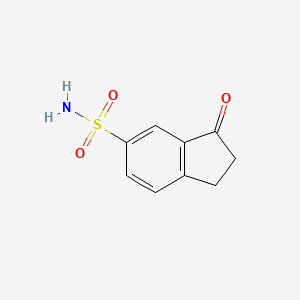
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one is a chemical compound with the molecular formula C9H14N2O. It is a member of the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. This compound is used in various fields, including organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with ketone reagents to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanol. This intermediate is then oxidized to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used as a precursor in the production of dyes and preservatives.
作用機序
The mechanism of action of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
類似化合物との比較
Similar Compounds
4-(1-Ethyl-1H-pyrazol-3-yl)butan-2-one: Similar in structure but with a different position of the nitrogen atom in the pyrazole ring.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine: Another pyrazole derivative with different substituents.
Uniqueness
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
4-(1-ethylpyrazol-4-yl)butan-2-one |
InChI |
InChI=1S/C9H14N2O/c1-3-11-7-9(6-10-11)5-4-8(2)12/h6-7H,3-5H2,1-2H3 |
InChIキー |
XGQCVRQMIVEMEJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


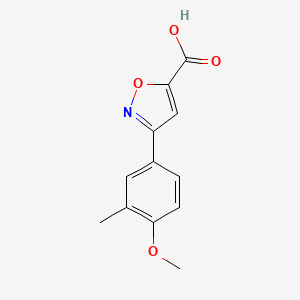
![(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)
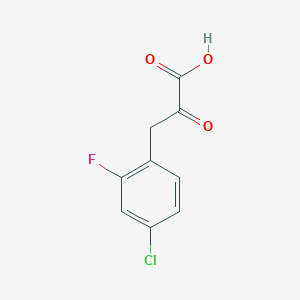
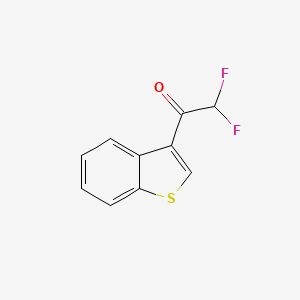
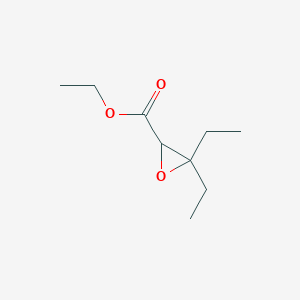
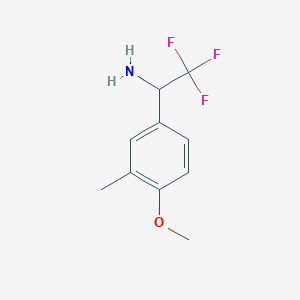
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)
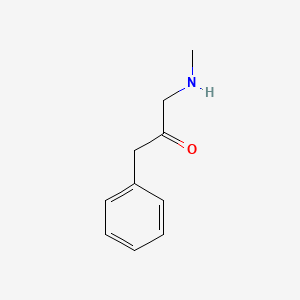
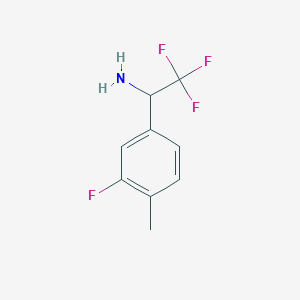
![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)

